

HPLC and mass spectrometry methods for N1-Benzyl pseudouridine

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Compound of Interest

Compound Name: N1-Benzyl pseudouridine

Cat. No.: B12388842

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Application Note:

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Methods for the Analysis of N1-Benzyl pseudouridine

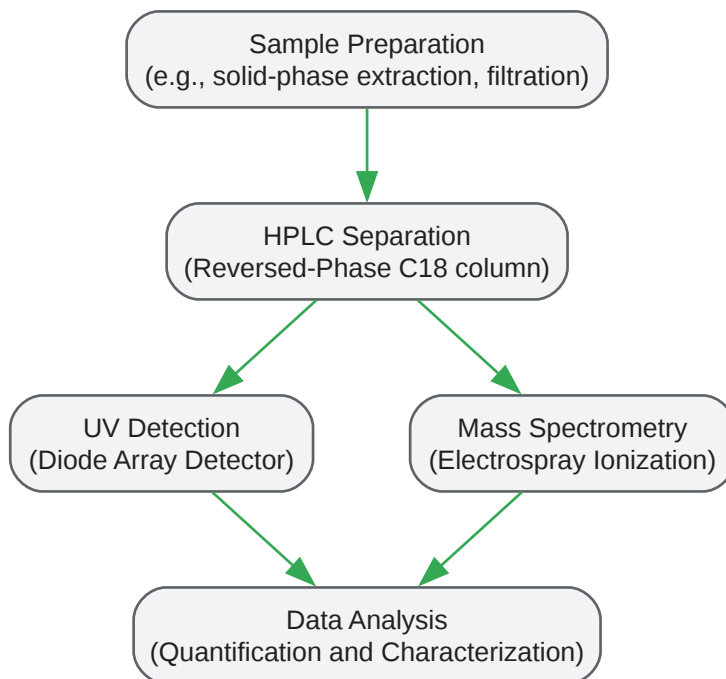
Audience: Researchers, scientists, and drug development professionals.

Introduction **N1-Benzyl pseudouridine** is a modified nucleoside of significant interest in therapeutic and research applications. Accurate and robust analytical methods are crucial for its quantification and characterization in various matrices. This document provides detailed protocols for the analysis of **N1-Benzyl pseudouridine** using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of **N1-Benzyl pseudouridine** involves sample preparation, followed by chromatographic separation and detection.

Figure 1. Experimental Workflow



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Caption: Figure 1. General workflow for HPLC and MS analysis.

HPLC Method with UV Detection

This method is suitable for the quantification of **N1-Benzyl pseudouridine** in relatively clean sample matrices.

Experimental Protocol:

- Sample Preparation:
 - Dissolve the sample containing **N1-Benzyl pseudouridine** in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration within the linear range of the assay.
 - Filter the sample through a 0.22 µm syringe filter prior to injection.

- HPLC Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B
 - 15-18 min: 95% B
 - 18-18.1 min: 95% to 5% B
 - 18.1-25 min: 5% B
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - UV Detection: Diode Array Detector (DAD) monitoring at 271 nm.

Quantitative Data (Hypothetical):

Compound	Retention Time (min)	Limit of Detection (LOD) (ng/mL)	Limit of Quantification (LOQ) (ng/mL)
Pseudouridine	4.2	10	30
N1-Benzyl pseudouridine	12.8	5	15

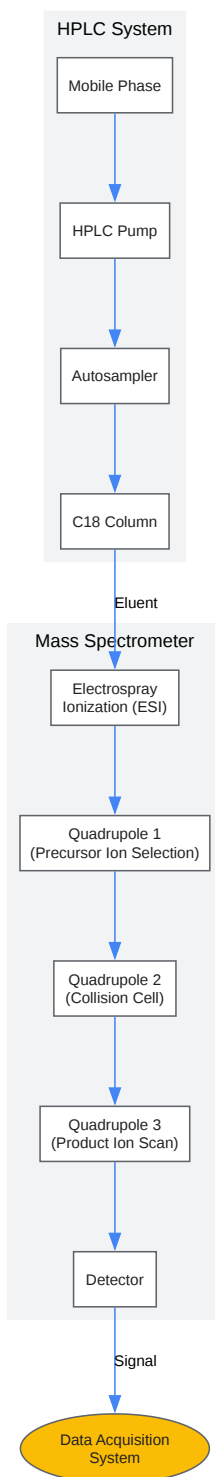
LC-MS/MS Method

This method provides high sensitivity and selectivity, making it ideal for the analysis of **N1-Benzyl pseudouridine** in complex biological matrices.

Logical Relationship of the LC-MS/MS System

The following diagram illustrates the interconnected components of the LC-MS/MS system for the analysis of **N1-Benzyl pseudouridine**.

Figure 2. LC-MS/MS System Logic

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Caption: Figure 2. Interconnection of LC and MS components.

Experimental Protocol:

- Sample Preparation:
 - For biological samples (e.g., plasma, urine), perform a solid-phase extraction (SPE) or protein precipitation followed by filtration.
 - Reconstitute the dried extract in the initial mobile phase.
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient:
 - 0-1 min: 2% B
 - 1-8 min: 2% to 80% B
 - 8-9 min: 80% to 95% B
 - 9-10 min: 95% B
 - 10-10.1 min: 95% to 2% B
 - 10.1-15 min: 2% B
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
- MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow:
 - Desolvation Gas: 800 L/hr
 - Cone Gas: 50 L/hr
- Collision Gas: Argon.

Quantitative Data (Hypothetical):

The molecular formula for **N1-Benzyl pseudouridine** is C₁₆H₁₈N₂O₆, with a monoisotopic mass of 334.1165 g/mol .

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
N1-Benzyl pseudouridine	335.1	243.1	91.1	20
Internal Standard	[Specify]	[Specify]	[Specify]	[Specify]

Note on Product Ions:

- m/z 243.1: Corresponds to the loss of the benzyl group ([M+H-C₇H₈]⁺).
- m/z 91.1: Corresponds to the benzyl cation ([C₇H₇]⁺), a characteristic fragment of benzyl-containing compounds.

Conclusion

The described HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantification and characterization of **N1-Benzyl pseudouridine**. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The provided protocols and hypothetical data serve as a strong starting point for method development and validation in a research or drug development setting.

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